molecular formula C18H18F3N3O3 B2730681 6-(2-Methoxyphenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380177-40-0

6-(2-Methoxyphenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2730681
CAS No.: 2380177-40-0
M. Wt: 381.355
InChI Key: SYVGLQZQUIOEQP-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Azetidinyl Group: The azetidinyl group can be introduced via nucleophilic substitution reactions, often using azetidin-3-yl halides.

    Attachment of the Trifluorobutanoyl Group: This step might involve acylation reactions using trifluorobutanoyl chloride or anhydride.

    Methoxylation: The methoxy group can be introduced through methylation reactions using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or azetidinyl groups.

    Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring and azetidinyl group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid) are typical.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluorobutanoyl group could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Methoxyphenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one: can be compared with other pyridazinone derivatives, such as:

Uniqueness

The presence of the trifluorobutanoyl group and the azetidinyl moiety might confer unique properties, such as increased lipophilicity, enhanced metabolic stability, and improved pharmacokinetic profiles.

Properties

IUPAC Name

6-(2-methoxyphenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-27-15-5-3-2-4-13(15)14-6-7-17(26)24(22-14)12-10-23(11-12)16(25)8-9-18(19,20)21/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVGLQZQUIOEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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